molecular formula C4H5N B14354696 2-Isocyanoprop-1-ene CAS No. 96042-10-3

2-Isocyanoprop-1-ene

Cat. No.: B14354696
CAS No.: 96042-10-3
M. Wt: 67.09 g/mol
InChI Key: RFBJVZNPFSSKFG-UHFFFAOYSA-N
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Description

2-Isocyanoprop-1-ene is an organic compound with the molecular formula C4H5NO It is a derivative of propene where an isocyanate group is attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isocyanoprop-1-ene can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with phosgene in the presence of a base. The reaction proceeds through the formation of an intermediate chloroformate, which then undergoes rearrangement to form the isocyanate group.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors where propargyl alcohol is reacted with phosgene under controlled conditions. The reaction is carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. The final product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Isocyanoprop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the isocyanate group to an amine.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols are employed under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Oximes and nitriles.

    Reduction: Amines.

    Substitution: Ureas and carbamates.

Scientific Research Applications

2-Isocyanoprop-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and resins, where its reactivity with various nucleophiles is exploited to create materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Isocyanoprop-1-ene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. This reactivity is utilized in various synthetic applications to form ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

2-Isocyanoprop-1-ene can be compared with other isocyanates such as methyl isocyanate and phenyl isocyanate. While all these compounds share the isocyanate functional group, this compound is unique due to its propene backbone, which imparts different reactivity and properties.

Similar Compounds

    Methyl Isocyanate: Known for its use in the production of pesticides and polyurethane foams.

    Phenyl Isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.

This compound stands out due to its specific structure, which allows for unique applications in organic synthesis and material science.

Properties

CAS No.

96042-10-3

Molecular Formula

C4H5N

Molecular Weight

67.09 g/mol

IUPAC Name

2-isocyanoprop-1-ene

InChI

InChI=1S/C4H5N/c1-4(2)5-3/h1H2,2H3

InChI Key

RFBJVZNPFSSKFG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)[N+]#[C-]

Origin of Product

United States

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